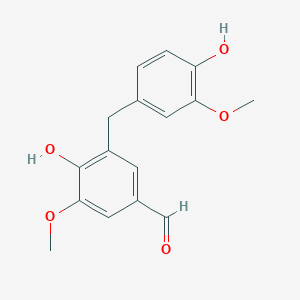
(2-Amino-4-chlorophenyl)(cyclopentyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-chlorophenyl)(cyclopentyl)methanone (ACPM) is an organic compound with a wide range of applications in organic synthesis, pharmaceuticals and biochemistry. It is a versatile building block for the synthesis of a variety of compounds and is used in a variety of laboratory experiments. ACPM is a member of the arylcycloalkylmethanone family and is a common intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Scientific Research Applications
(2-Amino-4-chlorophenyl)(cyclopentyl)methanone has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals and has been used as a building block for the synthesis of a variety of organic compounds. (2-Amino-4-chlorophenyl)(cyclopentyl)methanone has also been used as a reagent in the synthesis of heterocyclic compounds. Additionally, it has been used as a starting material in the synthesis of natural products and in the synthesis of peptides.
Mechanism of Action
The mechanism of action of (2-Amino-4-chlorophenyl)(cyclopentyl)methanone involves the formation of a nucleophilic attack on the 4-chloroaniline by the cyclopentanone. The reaction is catalyzed by an acid and proceeds through the formation of an intermediate which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
(2-Amino-4-chlorophenyl)(cyclopentyl)methanone has been studied for its biochemical and physiological effects. Studies have shown that (2-Amino-4-chlorophenyl)(cyclopentyl)methanone has anti-inflammatory and anti-cancer effects in cell culture studies. Additionally, it has been shown to have anti-bacterial and anti-fungal effects. It also has been shown to have a beneficial effect on the metabolism of cholesterol and triglycerides.
Advantages and Limitations for Lab Experiments
The advantages of using (2-Amino-4-chlorophenyl)(cyclopentyl)methanone in laboratory experiments include its availability and low cost. Additionally, it is a versatile building block for the synthesis of a variety of organic compounds. The limitations of using (2-Amino-4-chlorophenyl)(cyclopentyl)methanone in laboratory experiments include its sensitivity to light and air, as well as its potential to form toxic byproducts.
Future Directions
The potential future directions for (2-Amino-4-chlorophenyl)(cyclopentyl)methanone include its use in the synthesis of new pharmaceuticals, pesticides, and other organic compounds. Additionally, it could be used in the synthesis of peptides and other natural products. It could also be used as a reagent in the synthesis of heterocyclic compounds. Furthermore, its potential for use in the treatment of cancer and other diseases could be explored. Finally, further research could be conducted on its biochemical and physiological effects and its potential for use in the treatment of cardiovascular diseases.
Synthesis Methods
(2-Amino-4-chlorophenyl)(cyclopentyl)methanone is synthesized from the reaction of 4-chloroaniline and cyclopentanone in the presence of an acid catalyst. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate and the reaction is typically carried out at room temperature. The reaction is typically complete within a few hours and the product is purified by column chromatography.
properties
IUPAC Name |
(2-amino-4-chlorophenyl)-cyclopentylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOXXJFTVJXUNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-chlorophenyl)(cyclopentyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane](/img/no-structure.png)
